molecular formula C13H10Cl2N2O2 B14367233 3-(2-Chlorophenyl)-1-(4-chlorophenyl)-1-hydroxyurea

3-(2-Chlorophenyl)-1-(4-chlorophenyl)-1-hydroxyurea

Katalognummer: B14367233
Molekulargewicht: 297.13 g/mol
InChI-Schlüssel: OERYXRUVNAEVAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Chlorophenyl)-1-(4-chlorophenyl)-1-hydroxyurea is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features two chlorophenyl groups attached to a hydroxyurea moiety, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1-(4-chlorophenyl)-1-hydroxyurea typically involves the reaction of 2-chlorophenyl isocyanate with 4-chlorophenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Chlorophenyl)-1-(4-chlorophenyl)-1-hydroxyurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding chlorobenzoic acids.

    Reduction: Formation of corresponding chlorophenylamines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2-Chlorophenyl)-1-(4-chlorophenyl)-1-hydroxyurea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(2-Chlorophenyl)-1-(4-chlorophenyl)-1-hydroxyurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(2-Chlorophenyl)-1-(4-chlorophenyl)urea: Lacks the hydroxy group, which may affect its reactivity and biological activity.

    3-(2-Chlorophenyl)-1-(4-bromophenyl)-1-hydroxyurea:

Uniqueness

3-(2-Chlorophenyl)-1-(4-chlorophenyl)-1-hydroxyurea is unique due to the presence of both chlorophenyl groups and the hydroxyurea moiety, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C13H10Cl2N2O2

Molekulargewicht

297.13 g/mol

IUPAC-Name

3-(2-chlorophenyl)-1-(4-chlorophenyl)-1-hydroxyurea

InChI

InChI=1S/C13H10Cl2N2O2/c14-9-5-7-10(8-6-9)17(19)13(18)16-12-4-2-1-3-11(12)15/h1-8,19H,(H,16,18)

InChI-Schlüssel

OERYXRUVNAEVAQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)NC(=O)N(C2=CC=C(C=C2)Cl)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.